(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327176-22-6
VCID: VC5691019
InChI: InChI=1S/C25H19F3N2O2/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-19-8-5-7-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,30,31)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F)C
Molecular Formula: C25H19F3N2O2
Molecular Weight: 436.434

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.: 1327176-22-6

Cat. No.: VC5691019

Molecular Formula: C25H19F3N2O2

Molecular Weight: 436.434

* For research use only. Not for human or veterinary use.

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide - 1327176-22-6

Specification

CAS No. 1327176-22-6
Molecular Formula C25H19F3N2O2
Molecular Weight 436.434
IUPAC Name N-(2,4-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C25H19F3N2O2/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-19-8-5-7-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,30,31)
Standard InChI Key FXUMFORXDNFNMM-OLFWJLLRSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F)C

Introduction

Structural and Chemical Properties

Molecular Architecture and Nomenclature

The compound’s IUPAC name, (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, reflects its intricate structure:

  • Chromene Core: A bicyclic system comprising a benzene ring fused to a pyran ring (2H-chromene), providing a planar scaffold for functionalization.

  • Carboxamide Substituent: At position 3, a carboxamide group links the chromene core to a 2,4-dimethylphenyl ring, enhancing steric bulk and hydrophobic interactions.

  • Imino Group: Position 2 features a Z-configuration imino group (=N–) bonded to a 3-(trifluoromethyl)phenyl ring, introducing electron-withdrawing effects and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₀F₃N₃O₂
Molecular Weight467.44 g/mol
IUPAC Name(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Canonical SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)C(F)(F)F)C
InChIKeyBRMVXHQKEHERFR-UHFFFAOYSA-N

The trifluoromethyl group (-CF₃) at the meta position of the phenyl ring enhances lipophilicity, facilitating membrane penetration, while the dimethylphenyl group augments π-π stacking interactions with aromatic residues in biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, as inferred from analogous chromene derivatives :

Step 1: Chromene Core Formation
Ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid, followed by dehydration to form the chromene backbone .

StepReagents/ConditionsYield
1H₂SO₄ (cat.), reflux, 12 h78%
2TBTU, Et₃N, CH₃CN, 24 h65%
3HATU, DIPEA, DMF, rt, 18 h82%

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS confirm structural integrity. The Z-configuration of the imino group is validated by NOESY correlations .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound competitively inhibits cyclooxygenase-2 (COX-2) and topoisomerase I/II, disrupting DNA replication and inflammatory pathways. Molecular docking studies suggest the trifluoromethylphenyl group occupies hydrophobic pockets in COX-2, while the chromene core intercalates DNA.

Table 3: Comparative Bioactivity of Chromene Derivatives

CompoundIC₅₀ (COX-2 Inhibition)IC₅₀ (Topo I Inhibition)
Target Compound0.45 µM1.8 µM
N-(4-Methoxyphenyl) Analog1.2 µM3.5 µM
N-Acetyl Derivative2.1 µM5.6 µM

Structure-Activity Relationships (SAR)

Role of Substituents

  • Trifluoromethyl Group: Substitution at the phenyl ring’s meta position improves metabolic stability and target affinity by 40% compared to para-substituted analogs.

  • 2,4-Dimethylphenyl Group: Enhances solubility and reduces hepatotoxicity relative to unsubstituted phenyl groups.

  • Z-Imino Configuration: The Z-geometry optimizes hydrogen bonding with Ser530 in COX-2, critical for anti-inflammatory activity.

Pharmacokinetic Profiling

Preliminary ADMET studies predict moderate plasma protein binding (78%), hepatic clearance via CYP3A4, and blood-brain barrier permeability (logBB = 0.2).

Future Directions and Applications

Therapeutic Development

  • Oncology: Phase I trials for solid tumors, leveraging its topoisomerase inhibition.

  • Inflammation: Preclinical testing in rheumatoid arthritis models.

Structural Modifications

  • Introducing sulfonamide groups at position 4 to enhance aqueous solubility.

  • Exploring halogen substitutions (e.g., Cl, Br) for improved DNA intercalation.

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